molecular formula C14H14N4O2 B11179626 N,N'-bis(5-methylpyridin-2-yl)ethanediamide

N,N'-bis(5-methylpyridin-2-yl)ethanediamide

Cat. No.: B11179626
M. Wt: 270.29 g/mol
InChI Key: NHNVDBKBVDDBFE-UHFFFAOYSA-N
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Description

N,N’-bis(5-methylpyridin-2-yl)ethanediamide is an organic compound with the molecular formula C14H14N4O2 It is characterized by the presence of two 5-methylpyridin-2-yl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(5-methylpyridin-2-yl)ethanediamide typically involves the reaction of 5-methylpyridin-2-ylamine with oxalyl chloride to form the corresponding amide. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(5-methylpyridin-2-yl)ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(5-methylpyridin-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-bis(5-methylpyridin-2-yl)ethanediamide N-oxide, while reduction could produce the corresponding amine derivatives.

Scientific Research Applications

N,N’-bis(5-methylpyridin-2-yl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-bis(5-methylpyridin-2-yl)ethanediamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen atoms act as donor sites, forming stable complexes with various metals. These metal complexes can exhibit unique properties, such as enhanced catalytic activity or improved biological activity, depending on the metal ion and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(5-methylpyridin-2-yl)ethanediamide is unique due to the presence of the 5-methylpyridin-2-yl groups, which can influence its coordination behavior and reactivity. This structural feature can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N,N'-bis(5-methylpyridin-2-yl)oxamide

InChI

InChI=1S/C14H14N4O2/c1-9-3-5-11(15-7-9)17-13(19)14(20)18-12-6-4-10(2)8-16-12/h3-8H,1-2H3,(H,15,17,19)(H,16,18,20)

InChI Key

NHNVDBKBVDDBFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C(=O)NC2=NC=C(C=C2)C

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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